1-(Dichloromethyl)-4-nitrobenzene
Description
1-(Dichloromethyl)-4-nitrobenzene (CAS 63068-97-3) is a nitroaromatic compound with the molecular formula C₁₃H₉Cl₂NO₂ and a molecular weight of 282.12 g/mol. It is synthesized via the deoxydichlorination of aldehydes using diphenyl sulfoxide (Ph₂SO) as a catalyst and oxalyl chloride as the chlorinating agent, yielding a colorless oil with a purity of 96% . Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 6.78 (s, 1H, CHCl₂), 7.78 (m, 2H, aromatic H), 8.29 (m, 2H, aromatic H).
- ¹³C NMR (CDCl₃): δ 70.2 (CHCl₂), 124.5–149.2 (aromatic carbons and nitro group) .
The dichloromethyl and nitro groups at the para position create a strong electron-withdrawing effect, influencing reactivity in substitution and coupling reactions. This compound is primarily utilized as an intermediate in organic synthesis for generating functionalized aromatic systems .
Properties
CAS No. |
619-78-3 |
|---|---|
Molecular Formula |
C7H5Cl2NO2 |
Molecular Weight |
206.02 g/mol |
IUPAC Name |
1-(dichloromethyl)-4-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO2/c8-7(9)5-1-3-6(4-2-5)10(11)12/h1-4,7H |
InChI Key |
KWWRZTBCOVYCIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects and Physical Properties
The electronic and steric properties of substituents significantly alter reactivity, solubility, and applications. Below is a comparative table of key analogs:
Key Observations:
- Electron-Withdrawing Effects : The dichloromethyl group in this compound is more electron-withdrawing than chloromethyl or methylsulfonyl groups, enhancing electrophilicity at the aromatic ring. This makes it reactive in nucleophilic aromatic substitutions .
- Lipophilicity: Dichloromethyl and diphenylmethyl groups increase lipophilicity compared to mono-halogenated analogs, influencing solubility in organic solvents .
- Steric Hindrance : The diphenylmethyl group in 1-(Diphenylmethyl)-4-nitrobenzene reduces reactivity in sterically demanding reactions but improves thermal stability .
Reactivity Trends:
- Nucleophilic Substitution : Electron-withdrawing groups (e.g., nitro, sulfonyl) activate the ring for nucleophilic attack. For example, 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene undergoes rapid substitution with amines or thiols .
- Reduction Potential: The nitro group in all analogs can be reduced to an amine, but dichloromethyl derivatives may require milder conditions to avoid side reactions .
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